molecular formula C10H18N2O2 B7818869 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide CAS No. 887589-52-8

2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide

Cat. No.: B7818869
CAS No.: 887589-52-8
M. Wt: 198.26 g/mol
InChI Key: SXWAXFXBDRFFLU-UHFFFAOYSA-N
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Description

2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide: is an organic compound with the molecular formula C10H18N2O2 It is a derivative of cyclohexane, where two acetamide groups are attached to the first carbon atom of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide can be synthesized through the hydrolysis of 1,1-cyclohexyl dicyanoamide, followed by a decarboxylation reaction. The process involves:

Industrial Production Methods: The industrial production of 1,1-cyclohexanediacetamide follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. Waste products such as ammonia and methanol are treated to reduce pollution .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-cyclohexanediacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1,1-Cyclohexanediacetic acid: An intermediate in the synthesis of 1,1-cyclohexanediacetamide.

    Gabapentin: A structurally related compound used as an antiepileptic drug.

    1,1-Cyclohexanediethylamine: A reduction product of 1,1-cyclohexanediacetamide.

Uniqueness: 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide is unique due to its dual acetamide groups, which confer specific chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .

Properties

IUPAC Name

2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-8(13)6-10(7-9(12)14)4-2-1-3-5-10/h1-7H2,(H2,11,13)(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWAXFXBDRFFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311013
Record name 1,1-Cyclohexanediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887589-52-8
Record name 1,1-Cyclohexanediacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887589-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclohexanediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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